Benzene, (2,2-dichloro-1,1-dimethoxyethyl)-
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Overview
Description
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-1,1-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- typically involves the reaction of benzene with 2,2-dichloro-1,1-dimethoxyethane under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloro group to a dihydroxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichloro and dimethoxy groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetophenone dimethyl acetal
- 1,1-Dimethoxy-1-phenylethane
- Dimethoxyphenylethane
Uniqueness
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- is unique due to the presence of both dichloro and dimethoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these functional groups are advantageous.
Properties
CAS No. |
2648-66-0 |
---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
(2,2-dichloro-1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-10(14-2,9(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
IFKMSPPGIOGHMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(Cl)Cl)OC |
Origin of Product |
United States |
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